

The Pharmacokinetic Profile of Disulfoton: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disulfoton*

Cat. No.: *B1670778*

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Abstract

Disulfoton, a selective, systemic organophosphate insecticide, has been utilized for its efficacy against sucking insects in various agricultural settings.^[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its toxicological risk and potential impact on non-target organisms, including humans. This technical guide provides a comprehensive overview of the pharmacokinetic profile of **Disulfoton**, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its metabolic fate and experimental workflows.

Absorption

Disulfoton can be absorbed through ingestion, inhalation, and dermal contact, with mucous membranes facilitating rapid uptake.^[2]

Oral Absorption

Following oral administration, **Disulfoton** is readily and extensively absorbed from the gastrointestinal tract.^[3] While the precise rate and extent of absorption in humans are not quantitatively known, animal studies provide significant insights.^[3] In rats, absorption from the gastrointestinal tract is considered to be almost complete within 12 to 24 hours of dosing in males.^[3] Studies have shown that at least 88-91% of an administered oral dose is absorbed

over a 10-day period.[3] Another study in rats indicated that greater than or equal to 97% of the administered dose was absorbed from the gastrointestinal tract within 72 hours.[3]

Dermal Absorption

Dermal absorption of **Disulfoton** has been quantified in rats. The rate of absorption is dependent on the dose and duration of exposure. For a dose of 3.1 nM/cm², the percentage of the administered dose absorbed ranged from 15.9% at 1 hour to 42.0% at 168 hours.[3] Higher initial doses resulted in lower initial absorption, but the maximum absorption approached similar levels after 168 hours.[3]

Distribution

Once absorbed, **Disulfoton** is distributed throughout the body via the bloodstream.[2]

Tissue Distribution

Animal studies have shown that **Disulfoton** and its metabolites distribute to various tissues. The highest concentrations are typically found in the liver, followed by the kidneys, whole blood, red blood cells, plasma, fat, skin, muscles, and brain.[3][4] In rats administered [14C]-**Disulfoton**, peak levels in most tissues were observed approximately 6 hours after dosing.[3] [4] **Disulfoton** and its metabolites have also been detected in the small intestine, pancreas, and bile.[3]

Metabolism

The metabolism of **Disulfoton** is a critical step in its detoxification and elimination. It appears to be qualitatively and quantitatively similar between humans and animals.[3] The biotransformation of **Disulfoton** occurs primarily in the liver and involves three main pathways.[2][3] The intermediate metabolites, such as **disulfoton** sulfoxide, **disulfoton** sulfone, and the oxygen analogs (demeton S-sulfoxide and demeton S-sulfone), are more potent cholinesterase inhibitors than the parent compound.[3]

Metabolic Pathways

- Oxidation of the Thioether Sulfur: This pathway leads to the formation of **Disulfoton** sulfoxide and **Disulfoton** sulfone.[3]

- Oxidation of the Thiono Sulfur: This results in the production of the oxygen analogs of **Disulfoton**.^[3]
- Hydrolysis of the P-S-C Linkage: This cleavage results in the formation of the corresponding phosphorothionate or phosphate.^[3]

Data suggests that a larger proportion of **disulfoton** sulfoxide is oxidized to demeton S-sulfoxide rather than **disulfoton** sulfone being oxidized to demeton S-sulfone.^[3]

Excretion

The primary route of excretion for **Disulfoton** and its metabolites is through the urine.^{[2][3]}

Smaller amounts are eliminated in the feces and as expired air.^{[1][3]} Excretion is generally rapid, with over 90% of an administered dose being excreted in the first 24 to 72 hours in rats.^[3] Studies in rats have shown that males tend to excrete **Disulfoton** at a faster rate than females.^{[1][4]} For instance, male rats excreted 50% of an oral dose in the urine within 4 to 6 hours, while it took females 30 to 32 hours to excrete the same proportion.^[1]

Quantitative ADME Data

The following tables summarize the quantitative data on the absorption, distribution, and excretion of **Disulfoton** from key animal studies.

Table 1: Dermal Absorption of **Disulfoton** in Rats

Dose (nM/cm ²)	Time (hours)	Absorption (% of Administered Dose)
3.1	1	15.9
3.1	168	42.0

Data from Zenzdian, 2000, as cited in^[3]

Table 2: Peak Tissue Distribution of [¹⁴C]-**Disulfoton** Equivalents in Rats 6 Hours After Oral Administration

Tissue	Male (1.2 mg/kg) Peak Concentration (mg/kg)	Female (0.2 mg/kg) Peak Concentration (mg/kg)
Liver	3.6	2.3
Kidneys	1.4	0.8
Plasma	0.8	0.15
Fat	0.45	0.08
Whole Blood	0.39	0.01
Skin	0.3	0.05
Muscles	0.13	0.01
Brain	0.08	0.01

Data from Puhl and Fredrickson, 1975, as cited in[3][5]

Table 3: Excretion of [14C]-**Disulfoton** Derived Radioactivity in Rats Following a Single Oral Dose

Species/Sex	Dose (mg/kg)	Time (days)	Urine (%)	Feces (%)	Expired Air (%)
Rat (Male)	1.2	10	84.3	6.1	9.2
Rat (Female)	0.2	10	78.9	7.8	9.2

Data from Puhl and Fredrickson, 1975, as cited in[3]

Table 4: Excretion of [14C]-**Disulfoton** Derived Radioactivity in Rats After 14 Daily Oral Doses of 0.2 mg/kg/day

Species/Sex	Urine (%)	Feces (%)
Rat (Male)	98	0.7
Rat (Female)	97.1	0.5

Data from a study cited in[\[3\]](#)

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the ADME of **Disulfoton**.

Oral ADME Study in Rats (Based on Puhl and Fredrickson, 1975 and Lee et al., 1985)

- Test System: Male and female rats (strain not specified in the provided excerpts).[\[3\]](#)
- Test Substance: **[14C]-Disulfoton**, radiolabeled to enable tracking.[\[3\]](#)
- Administration: Single or repeated oral doses administered by gavage.[\[3\]](#) Doses varied between studies, for example, a single dose of 1.2 mg/kg for males and 0.2 mg/kg for females, or repeated daily doses of 0.2 mg/kg.[\[3\]](#)
- Sample Collection: Urine, feces, and expired air were collected at various time points (e.g., over 10 days) to determine the routes and rates of excretion.[\[3\]](#) For distribution analysis, tissues (liver, kidneys, plasma, fat, whole blood, skin, muscles, brain) were collected at different intervals, with peak concentrations often determined at 6 hours post-dosing.[\[3\]](#)
- Analysis: Radioactivity in collected samples was quantified using appropriate methods (e.g., liquid scintillation counting) to determine the percentage of the administered dose in each matrix.[\[3\]](#) Metabolites in urine and tissues were identified using chromatographic techniques.[\[3\]](#)

Dermal Absorption Study in Rats (Based on Zenzdian, 2000)

- Test System: Rats (strain not specified).[\[3\]](#)
- Test Substance: **Disulfoton** applied to a defined area of the skin.[\[3\]](#)
- Administration: A specific dose (e.g., 3.1 nM/cm²) was applied to the skin surface.[\[3\]](#)

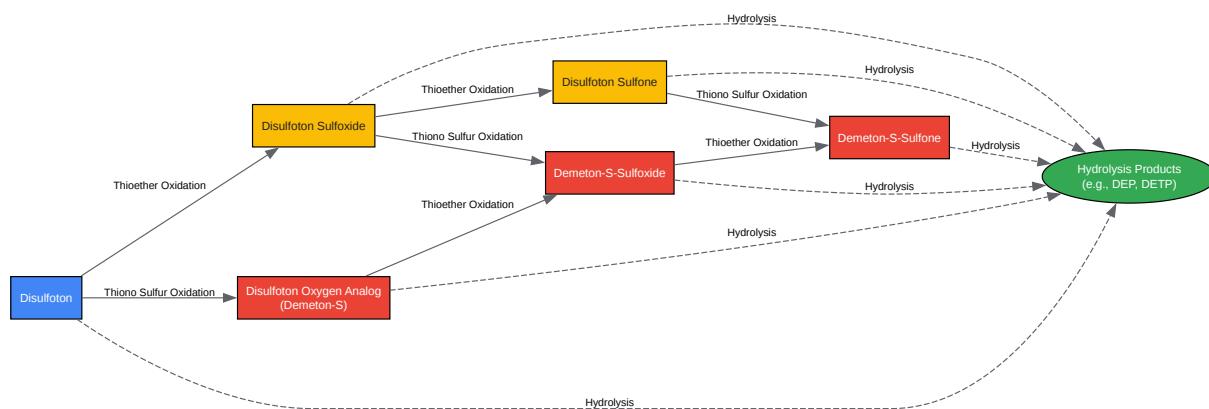
- Sample Collection: The amount of **Disulfoton** absorbed was likely determined by analyzing the amount of radioactivity in excreta (urine and feces) and the carcass at various time points after application, as well as the amount remaining at the application site.[3]
- Analysis: Quantification of the absorbed dose was achieved by measuring the total radioactivity recovered from the animal and subtracting the amount that was not absorbed (remaining on the skin surface).[3]

In Vivo Metabolism Study in Rats (Based on Bull, 1965)

- Test System: White rats.[3]
- Test Substance: Radiolabeled **Disulfoton**.[3]
- Administration: Intraperitoneal injection.[3]
- Sample Collection: Urine was collected at various time points (e.g., 12, 24, and 48 hours) after administration.[3] Liver tissue was also collected at different time intervals (e.g., 30 and 120 minutes) to identify hepatic metabolites.[3]
- Analysis: Metabolites in urine and liver extracts were separated and identified using analytical techniques available at the time, likely involving chromatography and radiometric detection.[3]

Visualizations

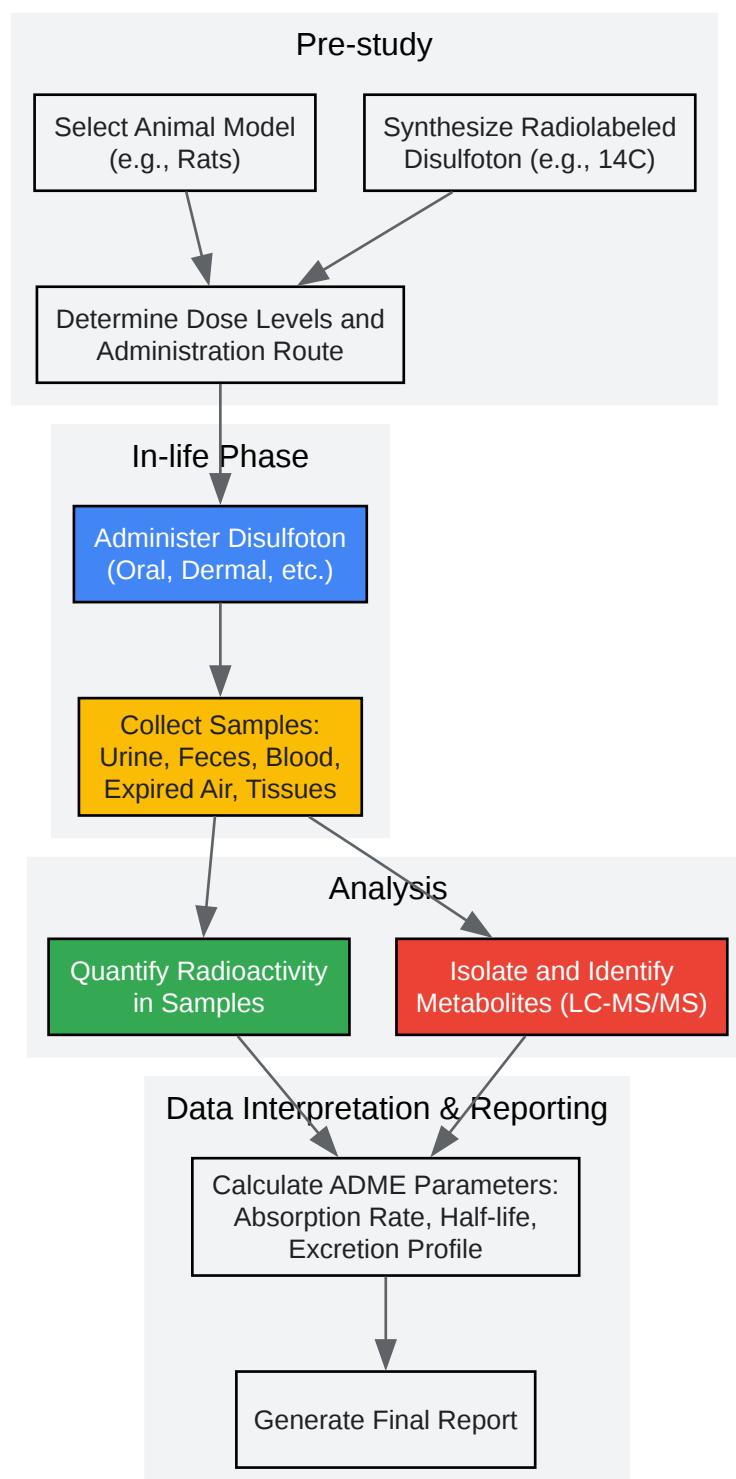
Metabolic Pathway of Disulfoton



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Caption: Metabolic pathways of **Disulfoton**.

Experimental Workflow for an In Vivo ADME Study



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Caption: General workflow for an in vivo ADME study.

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- To cite this document: BenchChem. [The Pharmacokinetic Profile of Disulfoton: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670778#absorption-distribution-metabolism-and-excretion-of-disulfoton\]](https://www.benchchem.com/product/b1670778#absorption-distribution-metabolism-and-excretion-of-disulfoton)

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